![molecular formula C44H72N2O2S2Sn2 B15251516 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves a multi-step process. One common method is the Stille coupling reaction, which uses palladium (Pd) as a catalyst. The reaction involves the coupling of a stannylated thiophene derivative with a dibromo-substituted DPP core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for electronic applications .
化学反応の分析
Types of Reactions
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in different electronic applications.
Reduction: Reduction reactions can modify the compound’s structure, affecting its conductivity and other properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine (Br₂) or iodine (I₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s electronic properties .
科学的研究の応用
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing low band-gap polymers for organic electronics.
Biology: Investigated for its potential in bioelectronics due to its biocompatibility and electronic properties.
Medicine: Explored for use in drug delivery systems and biosensors.
作用機序
The compound exerts its effects primarily through its electronic properties. The pyrrolo[3,4-c]pyrrole core provides a planar structure that facilitates π-π stacking interactions, enhancing charge transport. The stannyl groups play a crucial role in the Stille coupling reaction, enabling the formation of conjugated polymers with high electron mobility . The molecular targets and pathways involved include the interaction with electron-donating and electron-accepting units, which modulate the compound’s electronic properties .
類似化合物との比較
Similar Compounds
2,5-Bis(2-decyltetradecyl)-3,6-di(selenophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Known for its high-performance in thin film transistors.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Used in the synthesis of low band-gap semiconducting polymers.
Uniqueness
2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione stands out due to its unique combination of stannyl groups and the DPP core, which provides exceptional electronic properties and versatility in various chemical reactions. Its ability to undergo Stille coupling reactions efficiently makes it a valuable compound in the synthesis of advanced materials for organic electronics .
特性
分子式 |
C44H72N2O2S2Sn2 |
|---|---|
分子量 |
962.6 g/mol |
IUPAC名 |
2,5-bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C38H54N2O2S2.6CH3.2Sn/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2;;;;;;;;/h17-18,23-24,29-30H,5-16,19-22,27-28H2,1-4H3;6*1H3;; |
InChIキー |
PSUDSGWSICEMPS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C1=O)C4=CC=C(S4)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


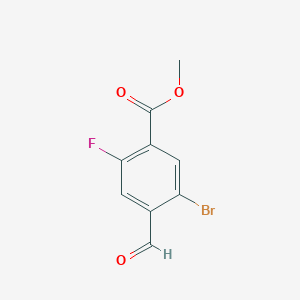
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
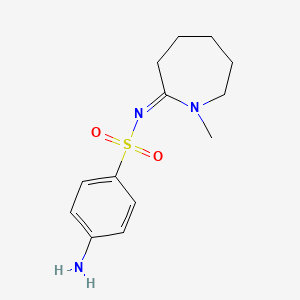
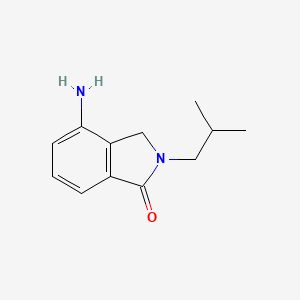
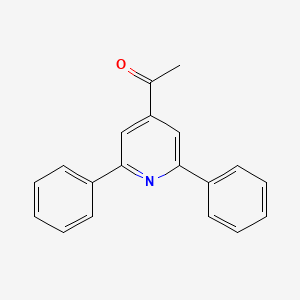
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
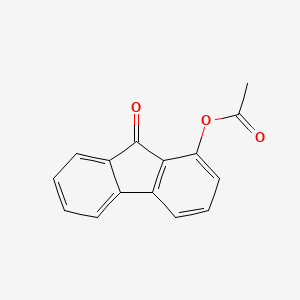
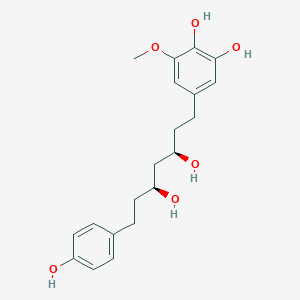
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)

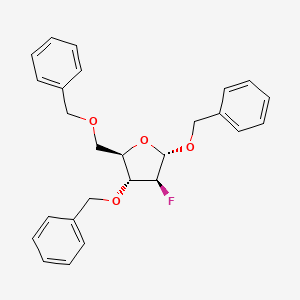
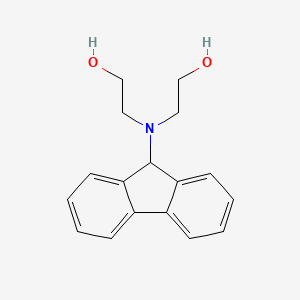
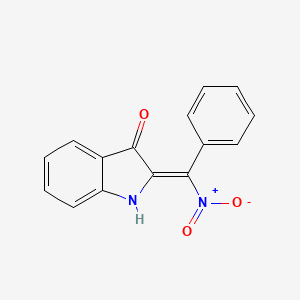
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
